1-(4-Amino-5-methoxy-2-methylphenyl)cyclopropane-1-carbonitrile
Description
1-(4-Amino-5-methoxy-2-methylphenyl)cyclopropane-1-carbonitrile is a cyclopropane-carbonitrile derivative featuring a substituted phenyl ring. The phenyl group is functionalized with an amino (-NH₂) group at position 4, a methoxy (-OCH₃) group at position 5, and a methyl (-CH₃) group at position 2. The cyclopropane ring is directly attached to the carbonitrile (-CN) moiety, which enhances the compound’s rigidity and electronic properties. This structural framework is significant in medicinal chemistry, as cyclopropane-carbonitriles are known intermediates in synthesizing bioactive molecules, including enzyme inhibitors and antimicrobial agents .
- Cyclopropanation: Formation of the cyclopropane ring via [2+1] cycloaddition or other ring-closing strategies.
- Substituent Introduction: Sequential functionalization of the phenyl ring through nitration, alkylation, or methoxylation, followed by reduction to install the amino group .
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
1-(4-amino-5-methoxy-2-methylphenyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C12H14N2O/c1-8-5-10(14)11(15-2)6-9(8)12(7-13)3-4-12/h5-6H,3-4,14H2,1-2H3 |
InChI Key |
HHGWZVGFMSUPLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C2(CC2)C#N)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-5-methoxy-2-methylphenyl)cyclopropane-1-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 4-amino-5-methoxy-2-methylbenzaldehyde.
Formation of Cyclopropane Ring: The aldehyde group is converted to a cyclopropane ring through a cyclopropanation reaction. This can be achieved using reagents such as diazomethane or Simmons-Smith reagent.
Introduction of Nitrile Group: The nitrile group is introduced via a cyanation reaction, often using reagents like sodium cyanide or potassium cyanide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(4-Amino-5-methoxy-2-methylphenyl)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly used.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Amines or other reduced forms of the nitrile group.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
1-(4-Amino-5-methoxy-2-methylphenyl)cyclopropane-1-carbonitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-Amino-5-methoxy-2-methylphenyl)cyclopropane-1-carbonitrile involves its interaction with molecular targets and pathways. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Bioactivity
- The target compound’s 4-NH₂ group may similarly improve solubility and binding affinity compared to non-polar analogs .
- Halogenated Derivatives : Bromo- and fluoro-substituted analogs (e.g., 1-(3-bromo-5-fluorophenyl)cyclopropane-1-carbonitrile) exhibit higher molecular weights and distinct electronic profiles due to halogen electronegativity. These features may influence metabolic stability and receptor selectivity .
- Methoxy vs. Methyl Groups : The methoxy group in 1-(4-methoxyphenyl)cyclopropane-1-carbonitrile contributes to steric and electronic effects distinct from the target compound’s 2-methyl group. Methoxy substituents often increase lipophilicity, whereas methyl groups may enhance steric hindrance without significantly altering polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
